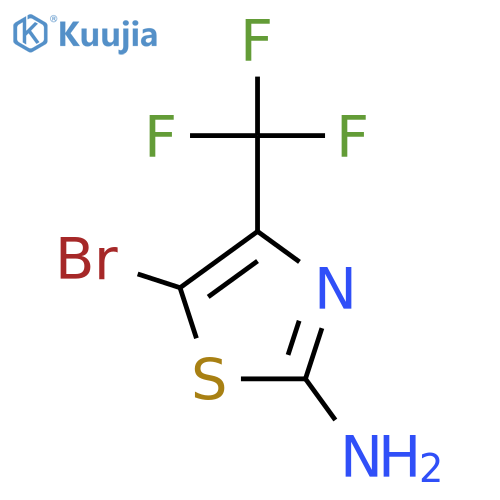Decoration of homopolymer vesicles by antibacterial ultrafine silver nanoparticles
RSC Advances Pub Date: 2014-08-26 DOI: 10.1039/C4RA08356C
Abstract
Presented in this article is the proof of principle that silver nanoparticles can be decorated on homopolymer vesicles. The homopolymer vesicles are prepared by self-assembly of poly(2-(2-ethoxyethoxy)ethyl acrylate) (PEEA) in water/tetrahydrofuran (THF) solvent mixture. The –COOH end groups on the surface of the homopolymer vesicle facilitate the growth of ultrafine silver nanoparticles because of the electrostatic interactions between the negatively charged carboxyl group and positively charged Ag+ ions, which were in situ reduced by sodium borohydride (NaBH4). Those silver-decorated PEEA homopolymer vesicles exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. This strategy may be extended to prepare more economic antibacterial agents and catalysts.

Recommended Literature
- [1] Controllable thermal and pH responsive behavior of PEG based hydrogels and applications for dye adsorption and release
- [2] Post-assembly α-helix to β-sheet structural transformation within SAF-p1/p2a peptide nanofibers†
- [3] Quinine-thiourea catalyzed enantioselective hydrophosphonylation of trifluoromethyl 2(1H)-quinazolinones†
- [4] Strong quenching of dye fluorescence in monomeric perylene orange/TMDC hybrid structures†
- [5] Likely substantial underestimation of reported methane emissions from United Kingdom upstream oil and gas activities†
- [6] Two novel aromatic hydrocarbons: facile synthesis, photophysical properties and applications in deep-blue electroluminescence†
- [7] Purification technologies for colloidal nanocrystals
- [8] Ternary hydrogels with tunable mechanical and self-healing properties based on the synergistic effects of multiple dynamic bonds
- [9] Electronic excitation. Analogy between electronically excited state atoms and alkali metal atoms
- [10] Food and drugs analysis

Journal Name:RSC Advances
Research Products
-
CAS no.: 102110-73-6
-
CAS no.: 125804-28-6









